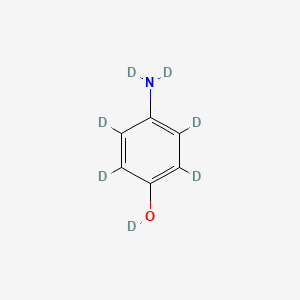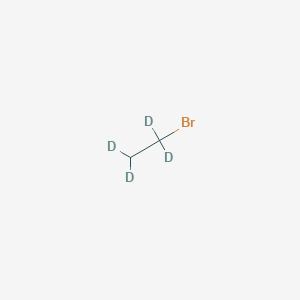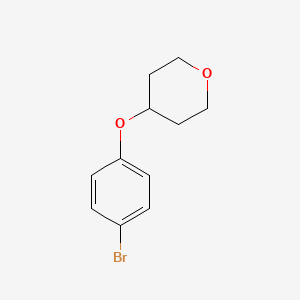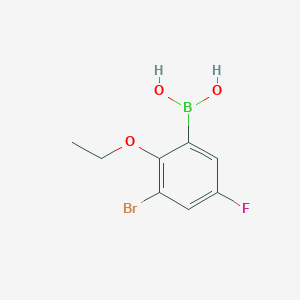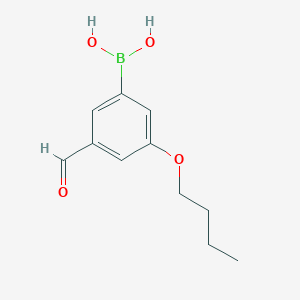
(3-Butoxy-5-formylphenyl)boronic acid
説明
(3-Butoxy-5-formylphenyl)boronic acid is a boronic acid derivative that is part of a broader class of versatile building blocks used in the construction of complex molecular architectures. Boronic acids are known for their ability to form reversible condensation reactions, which can lead to the synthesis of macrocycles, cages, dendritic structures, rotaxanes, and polymers . The formyl group in (3-Butoxy-5-formylphenyl)boronic acid suggests potential reactivity that could influence crystal packing and the overall geometry of the molecule, as observed in similar compounds .
Synthesis Analysis
The synthesis of boronic acid derivatives often involves the use of organolithium reagents or halogen-lithium exchange reactions, followed by the addition of a borate source and subsequent hydrolysis . For example, the synthesis of 3-borono-5-fluorobenzoic acid, a related compound, was achieved through a two-step reaction process with a total yield of 75.5% . Although the specific synthesis of (3-Butoxy-5-formylphenyl)boronic acid is not detailed in the provided papers, similar methodologies could be applied.
Molecular Structure Analysis
The molecular structure of boronic acid derivatives is characterized by the boronic acid group and its substituents. The planarity of the molecule and the typical bond lengths and angles are important features . The presence of a formyl group can influence the distortion of the benzene ring and significantly affect the crystal packing . The geometry of the boronic acid group itself is also typical and contributes to the overall structure of the compound .
Chemical Reactions Analysis
Boronic acids are reactive towards diols and can form stable complexes, which is a property utilized in diol and carbohydrate recognition . They are also used in the synthesis of macrocyclic boron compounds through condensation reactions with salicylaldehyde derivatives and aliphatic alcohols . The presence of a formyl group in (3-Butoxy-5-formylphenyl)boronic acid could potentially participate in similar reactions, contributing to the formation of various boron-containing structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids can be influenced by their substituents. For instance, the pKa value of the boronic acid group can vary depending on the adjacent functional groups . The formyl group in (3-Butoxy-5-formylphenyl)boronic acid could potentially affect its acidity and reactivity. Additionally, the presence of a butoxy group could impart certain hydrophobic characteristics to the compound, influencing its solubility and interaction with other molecules.
科学的研究の応用
Fluorescent Chemosensors
Boronic acid derivatives, including (3-Butoxy-5-formylphenyl)boronic acid, play a critical role in the development of selective fluorescent chemosensors. These compounds interact with biological substances such as carbohydrates, L-dopamine, fluoride, copper ion, mercury ion, and hydrogen peroxide, enabling their detection and monitoring. This has significant implications in disease diagnosis and treatment (Huang et al., 2012).
Organic Synthesis Intermediates
Food Industry Applications
In the food industry, boronic acids are explored for their potential in the specific reduction of fructose in fruit juices and other food matrices. This involves the formation of esters with diol structures in boronic acids, which can significantly alter the sugar composition of food products (Pietsch & Richter, 2016).
Catalysis and Chemical Reactions
Boronic acids, including derivatives like (3-Butoxy-5-formylphenyl)boronic acid, are versatile in catalysis. They enable reactions such as the aza-Michael addition of hydroxamic acid to quinone imine ketals, which is crucial for the synthesis of functionalized cyclohexanes (Hashimoto et al., 2015).
Boronic Acid Polymers in Biomedical Applications
Boronic acid-containing polymers have shown value in biomedical applications, including the treatment of various diseases like HIV, obesity, diabetes, and cancer. Their unique reactivity, solubility, and responsive nature make them ideal for developing new biomaterials (Cambre & Sumerlin, 2011).
Pharmaceutical Research
In pharmaceutical research, boronic acids are used in the synthesis of heterocyclic compounds. These acids play a significant role in the Suzuki reaction, which is pivotal for the synthesis of biologically active compounds (Tyrrell & Brookes, 2003).
Sensing and Detection Technologies
Boronic acids are increasingly utilized in sensing applications due to their interactions with diols and strong Lewis bases. This includes applications in biological labeling, protein manipulation, and the development of therapeutics (Lacina et al., 2014).
Safety And Hazards
将来の方向性
Boronic acids, including “(3-Butoxy-5-formylphenyl)boronic acid”, have been growing in interest, especially after the discovery of the drug bortezomib . They have shown various activities such as anticancer, antibacterial, and antiviral activity, and even their application as sensors and delivery systems . This suggests that extending the studies with boronic acids in medicinal chemistry could lead to the discovery of new promising drugs in the future .
特性
IUPAC Name |
(3-butoxy-5-formylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO4/c1-2-3-4-16-11-6-9(8-13)5-10(7-11)12(14)15/h5-8,14-15H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXIDCSRUHBZBQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)OCCCC)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584818 | |
| Record name | (3-Butoxy-5-formylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Butoxy-5-formylphenyl)boronic acid | |
CAS RN |
1072951-70-2 | |
| Record name | B-(3-Butoxy-5-formylphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072951-70-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Butoxy-5-formylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1072951-70-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




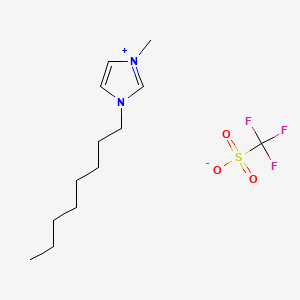
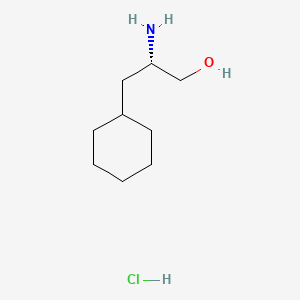

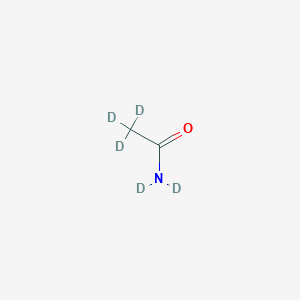


![4-[Di((113C)methyl)amino]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B1284231.png)

